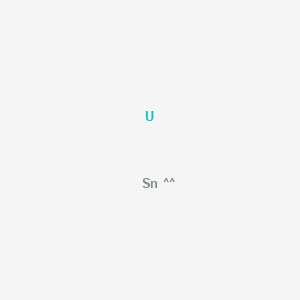

Tin;uranium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tin-uranium compounds are a unique class of materials that combine the properties of tin and uranium Tin is a post-transition metal known for its malleability and resistance to corrosion, while uranium is a radioactive actinide with significant applications in nuclear energy and radiopharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of tin-uranium compounds typically involves high-temperature reactions and specialized equipment to handle the reactive nature of uranium. One common method is the vacuum induction melting (VIM) process, where tin and uranium are melted together in a vacuum to prevent oxidation . Another method is the vacuum arc remelt (VAR) process, which involves melting the metals using an electric arc in a vacuum . These methods ensure the purity and homogeneity of the resulting compound.

Industrial Production Methods: Industrial production of tin-uranium compounds is less common due to the specialized nature of the materials and the stringent safety protocols required for handling uranium. when produced, these compounds are typically used in research settings or specialized applications in the nuclear industry.

Análisis De Reacciones Químicas

Types of Reactions: Tin-uranium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, uranium in the compound can exist in multiple oxidation states, such as +4 and +6, which allows for diverse chemical behavior . Tin, on the other hand, can form oxides and halides under different conditions .

Common Reagents and Conditions: Common reagents used in reactions involving tin-uranium compounds include halogens, acids, and bases. For instance, tin can react with halogens to form tin halides, while uranium can react with oxygen to form uranium oxides .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of uranium can lead to the formation of uranium dioxide (UO2) or uranium trioxide (UO3), while tin can form tin(IV) oxide (SnO2) under oxidizing conditions .

Aplicaciones Científicas De Investigación

Tin-uranium compounds have several scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in catalysis and materials science. In biology and medicine, uranium’s radioactive properties make these compounds useful in radiopharmaceuticals for diagnostic imaging and targeted therapy . In industry, tin-uranium compounds can be used in specialized applications such as nuclear reactors and advanced materials .

Mecanismo De Acción

The mechanism of action of tin-uranium compounds involves the interaction of uranium’s radioactive properties with biological systems or materials. Uranium can emit alpha particles, which can cause ionization and damage to biological tissues. This property is harnessed in radiopharmaceuticals for targeted cancer therapy, where the compound is designed to deliver radiation directly to cancer cells . The molecular targets and pathways involved include DNA damage and disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to tin-uranium include other uranium-based compounds such as uranium oxides and uranium halides, as well as tin-based compounds like tin oxides and tin halides .

Uniqueness: The uniqueness of tin-uranium compounds lies in their combination of properties from both tin and uranium. While uranium compounds are known for their radioactive properties, the addition of tin can enhance the material’s stability and resistance to corrosion. This makes tin-uranium compounds particularly interesting for applications that require both durability and radioactive properties .

Conclusion

Tin-uranium compounds represent a fascinating area of study with potential applications in various fields. Their unique combination of properties from both tin and uranium makes them valuable for scientific research and specialized industrial applications. Further research into these compounds could uncover new uses and enhance our understanding of their behavior and potential.

Propiedades

Fórmula molecular |

SnU |

|---|---|

Peso molecular |

356.74 g/mol |

Nombre IUPAC |

tin;uranium |

InChI |

InChI=1S/Sn.U |

Clave InChI |

GPBKPKBHVVYASP-UHFFFAOYSA-N |

SMILES canónico |

[Sn].[U] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)

![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)

![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)

![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)

![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)

![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)

![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)